Cas no 2034298-57-0 (N-1-(1-benzothiophen-3-yl)propan-2-yl-1-(2-chlorophenyl)methanesulfonamide)

N-1-(1-benzothiophen-3-yl)propan-2-yl-1-(2-chlorophenyl)methanesulfonamide Chemical and Physical Properties
Names and Identifiers
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- N-1-(1-benzothiophen-3-yl)propan-2-yl-1-(2-chlorophenyl)methanesulfonamide
- F6571-5919
- 2034298-57-0
- N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1-(2-chlorophenyl)methanesulfonamide
- N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-(2-chlorophenyl)methanesulfonamide
- AKOS026705418
-
- Inchi: 1S/C18H18ClNO2S2/c1-13(10-15-11-23-18-9-5-3-7-16(15)18)20-24(21,22)12-14-6-2-4-8-17(14)19/h2-9,11,13,20H,10,12H2,1H3
- InChI Key: BFRXYUSIEGZUOD-UHFFFAOYSA-N
- SMILES: ClC1C=CC=CC=1CS(NC(C)CC1=CSC2C=CC=CC1=2)(=O)=O
Computed Properties
- Exact Mass: 379.0467489g/mol
- Monoisotopic Mass: 379.0467489g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 24
- Rotatable Bond Count: 6
- Complexity: 508
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.9
- Topological Polar Surface Area: 82.8Ų
N-1-(1-benzothiophen-3-yl)propan-2-yl-1-(2-chlorophenyl)methanesulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6571-5919-20mg |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-(2-chlorophenyl)methanesulfonamide |
2034298-57-0 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6571-5919-75mg |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-(2-chlorophenyl)methanesulfonamide |
2034298-57-0 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6571-5919-20μmol |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-(2-chlorophenyl)methanesulfonamide |
2034298-57-0 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6571-5919-50mg |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-(2-chlorophenyl)methanesulfonamide |
2034298-57-0 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6571-5919-5mg |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-(2-chlorophenyl)methanesulfonamide |
2034298-57-0 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6571-5919-1mg |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-(2-chlorophenyl)methanesulfonamide |
2034298-57-0 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6571-5919-30mg |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-(2-chlorophenyl)methanesulfonamide |
2034298-57-0 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6571-5919-100mg |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-(2-chlorophenyl)methanesulfonamide |
2034298-57-0 | 100mg |
$248.0 | 2023-09-08 | ||
Life Chemicals | F6571-5919-2μmol |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-(2-chlorophenyl)methanesulfonamide |
2034298-57-0 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6571-5919-25mg |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-(2-chlorophenyl)methanesulfonamide |
2034298-57-0 | 25mg |
$109.0 | 2023-09-08 |
N-1-(1-benzothiophen-3-yl)propan-2-yl-1-(2-chlorophenyl)methanesulfonamide Related Literature
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J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134
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2. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
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Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978
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Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458
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Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034
Additional information on N-1-(1-benzothiophen-3-yl)propan-2-yl-1-(2-chlorophenyl)methanesulfonamide
Comprehensive Overview of N-1-(1-benzothiophen-3-yl)propan-2-yl-1-(2-chlorophenyl)methanesulfonamide (CAS No. 2034298-57-0)
N-1-(1-benzothiophen-3-yl)propan-2-yl-1-(2-chlorophenyl)methanesulfonamide, with the CAS number 2034298-57-0, is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound features a unique molecular structure combining a benzothiophene moiety with a chlorophenyl group and a methanesulfonamide functional group. Such structural complexity makes it a valuable candidate for drug discovery and material science applications.
Recent trends in scientific literature highlight growing interest in sulfonamide derivatives due to their diverse biological activities, including antimicrobial and anti-inflammatory properties. Researchers are particularly focused on optimizing the pharmacokinetic profile of such compounds, addressing challenges like bioavailability and metabolic stability. The presence of the benzothiophene ring in this compound suggests potential applications in targeting central nervous system (CNS) disorders, a hot topic in current medical research.
From a synthetic chemistry perspective, 2034298-57-0 exemplifies modern strategies for heterocyclic compound design. Its synthesis likely involves multi-step reactions, including Suzuki coupling or nucleophilic substitution, followed by sulfonylation. These methods align with the pharmaceutical industry's push toward green chemistry and atom economy, addressing environmental concerns while maintaining efficiency.
The compound's structure-activity relationship (SAR) is another area of intense investigation. Computational chemistry tools like molecular docking and QSAR modeling are being employed to predict its interactions with biological targets. This approach supports the growing demand for AI-driven drug discovery, where researchers leverage machine learning to accelerate the identification of promising candidates.
Analytical characterization of N-1-(1-benzothiophen-3-yl)propan-2-yl-1-(2-chlorophenyl)methanesulfonamide typically involves advanced techniques such as HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure purity and confirm structural integrity, critical factors for regulatory compliance in pharmaceutical development. The compound's logP value and solubility profile are also key parameters being optimized to enhance its drug-likeness.
In material science, the benzothiophene core of this compound has shown promise in organic electronics, particularly for OLED applications. Its conjugated system and potential for charge transport make it interesting for developing next-generation semiconducting materials. This dual applicability in both life sciences and materials engineering underscores the compound's versatility.
Looking ahead, research on CAS 2034298-57-0 is expected to expand into preclinical studies, with particular focus on its toxicological profile and mechanism of action. The pharmaceutical industry's shift toward targeted therapies and personalized medicine creates exciting opportunities for such structurally complex molecules. Meanwhile, advancements in continuous flow chemistry may improve the scalability of its synthesis.
For researchers working with this compound, proper storage conditions and handling protocols are essential to maintain stability. While not classified as hazardous, standard laboratory safety practices should be followed when manipulating organic sulfonamides. The compound's material safety data sheet (MSDS) provides detailed guidance on these aspects.
In conclusion, N-1-(1-benzothiophen-3-yl)propan-2-yl-1-(2-chlorophenyl)methanesulfonamide represents an intriguing case study in modern chemical research. Its multifaceted applications and structural features position it at the intersection of several cutting-edge scientific domains, from medicinal chemistry to functional materials. As investigation continues, this compound may yield important insights for both academic and industrial research programs.
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